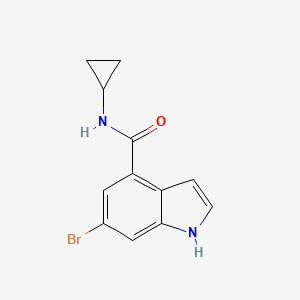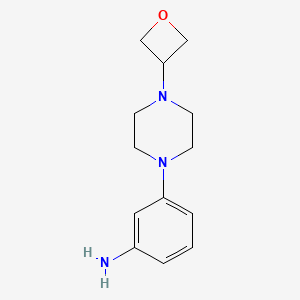
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring, a carboxylic acid group at the 4th position, and a cyclopropylamide group attached to the carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide typically involves the bromination of 1H-indole-4-carboxylic acid followed by the introduction of the cyclopropylamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The cyclopropylamide group can be introduced through an amide coupling reaction using cyclopropylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidized derivatives of the indole ring.
- Reduced forms of the carboxylic acid group.
- Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activities. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
6-Bromo-1H-indole-4-carboxylic acid: Lacks the cyclopropylamide group but shares the bromine and carboxylic acid functionalities.
1H-indole-4-carboxylic acid cyclopropylamide: Lacks the bromine atom but contains the carboxylic acid and cyclopropylamide groups.
6-Bromo-1H-indazole-4-carboxylic acid cyclopropylamide: Similar structure but with an indazole ring instead of an indole ring.
Uniqueness: 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is unique due to the combination of the bromine atom, carboxylic acid group, and cyclopropylamide group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
6-bromo-N-cyclopropyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-7-5-10(12(16)15-8-1-2-8)9-3-4-14-11(9)6-7/h3-6,8,14H,1-2H2,(H,15,16) |
InChI Key |
CBEXRUGNBFINKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C3C=CNC3=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















